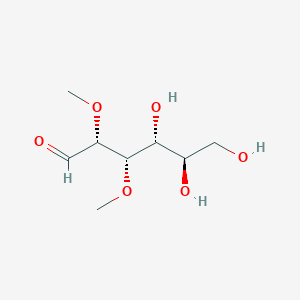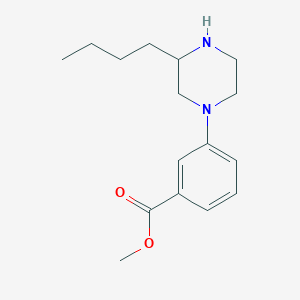
7-(2-Methylphenyl)pteridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Methylphenyl)pteridin-4-amine is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their fused pyrimidine and pyrazine rings, and they play significant roles in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylphenyl)pteridin-4-amine typically involves the reaction of 7-chloropterin with 2-methylphenylamine. The reaction is carried out in the presence of a base such as sodium hydride, which facilitates the substitution of the chlorine atom with the 2-methylphenylamine group . The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-(2-Methylphenyl)pteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropteridines.
Substitution: Various substituted pteridines depending on the reagents used.
科学的研究の応用
7-(2-Methylphenyl)pteridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and metabolic pathways.
Industry: Used in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-(2-Methylphenyl)pteridin-4-amine involves its interaction with various molecular targets. In biological systems, it can act as a cofactor for enzymes, facilitating redox reactions. The compound’s structure allows it to participate in electron transfer processes, making it crucial in metabolic pathways .
類似化合物との比較
Similar Compounds
Pterin: A basic pteridine compound with similar structural features.
Xanthopterin: Another pteridine derivative with distinct biological roles.
Leucopterin: Known for its presence in butterfly wings and its unique properties.
Uniqueness
7-(2-Methylphenyl)pteridin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 2-methylphenyl group enhances its solubility and reactivity compared to other pteridines .
特性
CAS番号 |
30146-30-6 |
|---|---|
分子式 |
C13H11N5 |
分子量 |
237.26 g/mol |
IUPAC名 |
7-(2-methylphenyl)pteridin-4-amine |
InChI |
InChI=1S/C13H11N5/c1-8-4-2-3-5-9(8)10-6-15-11-12(14)16-7-17-13(11)18-10/h2-7H,1H3,(H2,14,16,17,18) |
InChIキー |
RYYKKPVXXZJWEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CN=C3C(=NC=NC3=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
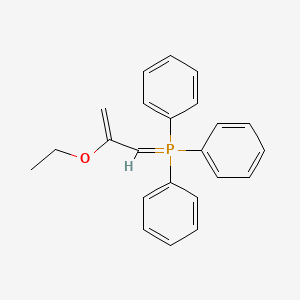
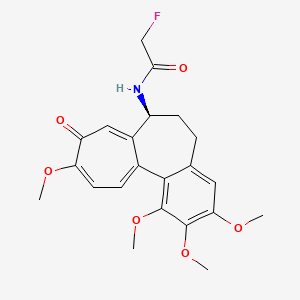
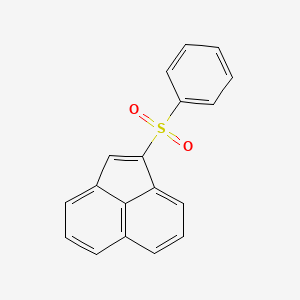
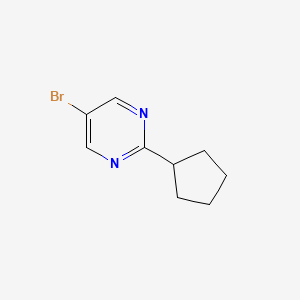
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)
